Cas no 53881-33-7 (2-(Diphenylphosphino)-N,N-dimethylbenzylamine)

2-(Diphenylphosphino)-N,N-dimethylbenzylamine is a versatile organophosphorus compound known for its strong coordination properties. It exhibits high selectivity and stability in various chemical reactions, making it ideal for organic synthesis. The compound's unique structure facilitates effective substitution reactions, yielding a range of functionalized products with ease. Its excellent compatibility with various reaction conditions and reagents further enhances its applicability in complex synthetic pathways.
2-(Diphenylphosphino)-N,N-dimethylbenzylamine structure
53881-33-7 structure
Product Name:2-(Diphenylphosphino)-N,N-dimethylbenzylamine
CAS No:53881-33-7
MF:C21H22NP
MW:319.38
CID:2602216
PubChem ID:329767353
Update Time:2025-07-22

2-(Diphenylphosphino)-N,N-dimethylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • (2-((Dimethylamino)methyl)phenyl)diphenylphosphine
    • starbld0006425
    • 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine
    • N,N-dimethyl-[2-(diphenyl-phosphino)phenyl]methaneamine
    • 2-(diphenylphosphino)-N,N-dimethylbenzenemethanamine
    • POILNYUNIDNVDD-UHFFFAOYSA-N
    • SCHEMBL3665712
    • 53881-33-7
    • {[2-(DIPHENYLPHOSPHANYL)PHENYL]METHYL}DIMETHYLAMINE
    • 2-(Diphenylphosphino)-N,N-dimethylbenzylamine, 95%
    • 1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine
    • 2-(Diphenylphosphino)-N,N-dimethylbenzylamine
    • MDL: MFCD28053546
    • Inchi: InChI=1S/C21H22NP/c1-22(2)17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3
    • InChI Key: POILNYUNIDNVDD-UHFFFAOYSA-N
    • SMILES: CN(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 319.148986704g/mol
  • Monoisotopic Mass: 319.148986704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Melting Point: 55-59 °C

2-(Diphenylphosphino)-N,N-dimethylbenzylamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2036956-1g
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine
53881-33-7
1g
¥2941.00 2024-05-09

2-(Diphenylphosphino)-N,N-dimethylbenzylamine Related Literature

Additional information on 2-(Diphenylphosphino)-N,N-dimethylbenzylamine

Introduction to 2-(Diphenylphosphino)-N,N-dimethylbenzylamine (CAS No. 53881-33-7)

2-(Diphenylphosphino)-N,N-dimethylbenzylamine, with the chemical formula C20H22PNO, is a significant compound in the field of organophosphorus chemistry and has garnered considerable attention due to its versatile applications in synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 53881-33-7, is particularly noted for its role as a ligand in transition metal catalysis and its potential utility in the development of novel pharmaceutical agents.

The structure of 2-(Diphenylphosphino)-N,N-dimethylbenzylamine features a phosphine moiety attached to a benzylamine backbone, which imparts unique reactivity and coordination properties. The presence of two phenyl groups on the phosphorus atom enhances its steric bulk, making it an effective chelating agent for various transition metals. This characteristic has positioned it as a valuable tool in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex organic molecules.

In recent years, there has been a surge in research focusing on the development of efficient and sustainable catalytic systems. 2-(Diphenylphosphino)-N,N-dimethylbenzylamine has emerged as a promising ligand in this context, particularly when paired with palladium and nickel catalysts. Studies have demonstrated its ability to facilitate high-yielding reactions under mild conditions, thereby reducing the environmental impact associated with traditional synthetic methods. This aligns with the growing emphasis on green chemistry principles, where minimizing waste and energy consumption are paramount.

The pharmaceutical industry has also shown interest in 2-(Diphenylphosphino)-N,N-dimethylbenzylamine due to its potential as a building block for drug candidates. Phosphine-containing compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The benzylamine moiety, in particular, is known for its ability to interact with biological targets, making it a valuable scaffold for medicinal chemists. Current research is investigating derivatives of this compound to identify novel therapeutic agents with improved efficacy and reduced side effects.

The synthesis of 2-(Diphenylphosphino)-N,N-dimethylbenzylamine involves multi-step organic transformations that highlight the compound's synthetic versatility. The phosphination step typically employs phosphorus halides or phosphorus trichlorides, followed by nucleophilic substitution with the benzylamine derivative. Recent advances in catalytic methods have enabled more efficient and selective synthesis routes, further enhancing the practicality of this compound in industrial applications.

The applications of 2-(Diphenylphosphino)-N,N-dimethylbenzylamine extend beyond catalysis and pharmaceuticals. It is also utilized in materials science, where its coordination properties contribute to the development of functional polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, separation technologies, and even as components in electronic devices.

In conclusion, 2-(Diphenylphosphino)-N,N-dimethylbenzylamine (CAS No. 53881-33-7) is a multifaceted compound with significant implications across various scientific disciplines. Its role as a ligand in transition metal catalysis and its potential as a pharmaceutical intermediate underscore its importance. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone of modern chemical innovation.

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